molecular formula C22H32N2 B8402646 1,6-Bis-(phenyl-ethyl-amino)hexane

1,6-Bis-(phenyl-ethyl-amino)hexane

Cat. No.: B8402646
M. Wt: 324.5 g/mol
InChI Key: YQNZNPCZFLRYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis-(phenyl-ethyl-amino)hexane is a hexane-derived compound functionalized with phenyl-ethyl-amino groups at both terminal positions. This article compares it to structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Properties

Molecular Formula

C22H32N2

Molecular Weight

324.5 g/mol

IUPAC Name

N,N'-diethyl-N,N'-diphenylhexane-1,6-diamine

InChI

InChI=1S/C22H32N2/c1-3-23(21-15-9-7-10-16-21)19-13-5-6-14-20-24(4-2)22-17-11-8-12-18-22/h7-12,15-18H,3-6,13-14,19-20H2,1-2H3

InChI Key

YQNZNPCZFLRYOH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCN(CC)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexane Derivatives

Compound Name Substituents Key Applications/Properties References
1,6-Bis-(phenyl-ethyl-amino)hexane Phenyl-ethyl-amino Hypothesized use in drug delivery, coordination chemistry (analogy to diamines) N/A
1,6-Bis(diphenylphosphino)hexane (dpph) Diphenylphosphino Anticancer gold(I) complexes; metal coordination ligands
1,6-Bis-(p-carboxyphenoxy)hexane (CPH) p-Carboxyphenoxy Polyanhydride nanoparticles for sustained drug release
1,6-Bis-(cyclohexyloximinocarbonylamino)-hexane (RHC-80267) Cyclohexyloximinocarbonylamino Diacylglycerol lipase inhibitor; modulates prostaglandin synthesis
Chlorhexidine (1,6-bis-(N5-p-chlorophenylbiguanido)hexane) p-Chlorophenylbiguanide Broad-spectrum antimicrobial agent; disrupts bacterial membranes
1,6-Bis-(methacryloyloxy)hexane Methacryloyloxy Crosslinker in photopolymerizable liquid crystals
1,6-Diaminohexane (HMDA) Amino Precursor for nylon-6,6; corrosion inhibitor; epoxy resin hardener

Physicochemical Properties

  • Solubility: HMDA’s high polarity (due to amino groups) ensures water solubility, whereas chlorhexidine’s biguanide groups enhance solubility in polar solvents . The phenyl-ethyl-amino substituents in the target compound likely reduce water solubility but improve lipid bilayer permeability.
  • Thermal Stability: Phosphine-containing dpph and carboxyphenoxy-based CPH show high thermal stability (>200°C), suitable for industrial and biomedical applications . Amino derivatives like HMDA degrade at lower temperatures (~150°C), limiting high-temperature processing .

Research Findings and Data

Table 2: Key Research Data on Hexane Derivatives

Compound Study Findings Reference
1,6-Bis(diphenylphosphino)hexane Au(I)-dpph complexes show IC₅₀ = 2–5 µM against A549 lung cancer cells
CPH:SA 20:80 nanoparticles Sustained IL-1α release over 14 days; <5% burst release
RHC-80267 Reduces PGD₂-G synthesis by 80% at 100 µM in RAW264.7 macrophages
Chlorhexidine MIC = 0.1–1.0 µg/mL against Staphylococcus aureus
1,6-Diaminohexane Global production >500,000 tons/year (2025); primary use in nylon synthesis

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